

12-Hydroxyjasmonic acid discovery and history

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An In-depth Technical Guide to the Discovery and History of **12-Hydroxyjasmonic Acid**

Introduction

12-Hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, is a naturally occurring oxylipin derived from jasmonic acid (JA). Initially considered an inactive catabolite of JA, subsequent research has unveiled its distinct and significant roles in plant physiology. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, signaling, and experimental analysis of 12-OH-JA, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The discovery of **12-hydroxyjasmonic acid** is intrinsically linked to the study of tuber formation in potatoes. In the late 1980s, researchers were searching for the endogenous substance responsible for inducing tuberization.

- 1989: A research group led by Yoshihara isolated a substance from potato (*Solanum tuberosum*) leaves that could induce tuber formation in potato stolons cultured in vitro.^{[1][2][3]} They identified the active compound's glucoside form, which they named tuberonic acid glucoside.^{[4][5]} The aglycone was subsequently identified as **12-hydroxyjasmonic acid** and named tuberonic acid.^{[1][3][4][6][7]}
- Early Views (Inactivation Pathway): For many years following its discovery, 12-OH-JA and its derivatives were largely regarded as inactive metabolites, products of a pathway designed to

attenuate the jasmonic acid signal.[1][3][8] The hydroxylation of JA was thought to be a mechanism for switching off JA-dependent defense and growth-inhibiting responses.[1][8]

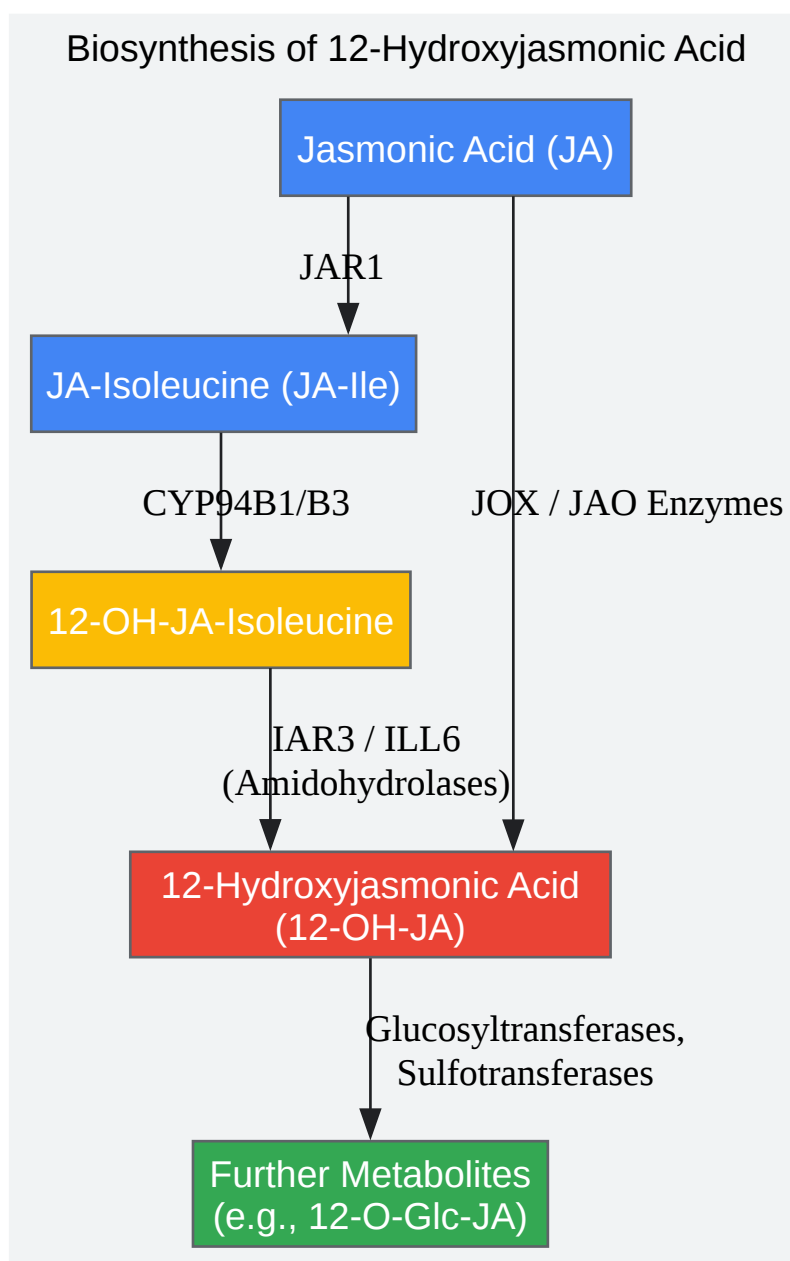
- **Emergence of Bioactivity:** A paradigm shift occurred with the discovery of specific biological activities distinct from those of JA. Research on the nyctinastic (night-time) leaf movement of *Mimosa pudica* revealed that 12-O- β -D-glucopyranosyljasmonic acid (the glucoside of 12-OH-JA) was the leaf-closing factor.[1][3][9][10][11][12] The aglycone, 12-OH-JA itself, also showed weak activity in this system.[1][9][10][11][13] Crucially, these effects were found to be independent of the canonical jasmonate receptor, CORONATINE-INSENSITIVE 1 (COI1), and its associated JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, suggesting a novel signaling pathway.[1][3][9][10][12][14][15]
- **Modern Understanding:** Today, 12-hydroxyjasmonates are understood to have a dual function. They play a role in fine-tuning the COI1-JAZ-dependent jasmonate signaling pathway, and they also act as active signaling molecules in their own right through COI1-JAZ-independent mechanisms.[4][14][16][17] They have been identified in a wide variety of plant species and even in some fungi, such as *Lasiobolus theobromae*. [4][6][16]

Biosynthesis and Metabolism

12-Hydroxyjasmonic acid is synthesized and metabolized through several enzymatic steps. In the model plant *Arabidopsis thaliana*, two primary pathways for its biosynthesis have been elucidated.[4][16]

- **Direct Hydroxylation of Jasmonic Acid (JOX/JAO Pathway):** Jasmonic acid is directly hydroxylated at the C-12 position. This reaction is catalyzed by jasmonate-induced oxygenases (JOXs), also known as jasmonic acid oxidases (JAO).[4][16]
- **Hydrolysis of 12-OH-JA-Isoleucine (CYP94-Amide Hydrolase Pathway):** The bioactive jasmonate, jasmonoyl-L-isoleucine (JA-Ile), can be hydroxylated by cytochrome P450 monooxygenases of the CYP94 family (specifically CYP94B1 and CYP94B3) to form 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile).[4] This conjugate is then hydrolyzed by amidohydrolases, such as IAR3 and ILL6, to release free 12-OH-JA.[4][10][16]

Once formed, 12-OH-JA can be further metabolized, most commonly through glucosylation to form tuberonic acid glucoside or sulfation to form 12-hydroxyjasmonate sulfate (12-OSO₃H-JA). [4][7]



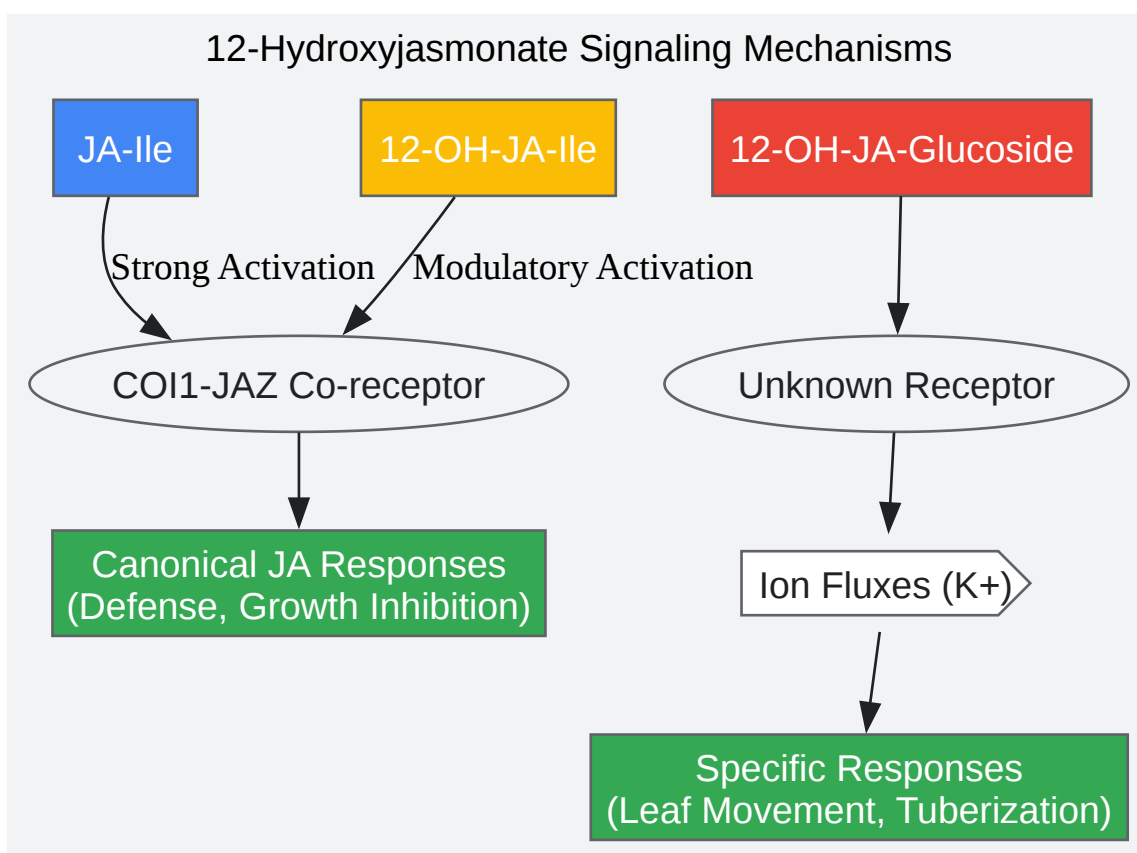
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Caption: Biosynthetic pathways of **12-hydroxyjasmonic acid** in plants.

Signaling Pathways

The biological activities of 12-hydroxyjasmonates are mediated through at least two distinct types of signaling pathways.

- **COI1-JAZ-Dependent Signaling:** In this pathway, 12-hydroxyjasmonates, particularly 12-OH-JA-Ile, can interact with the COI1-JAZ co-receptor complex.^[4] This interaction can modulate the canonical JA signaling cascade, effectively fine-tuning the plant's response to stress and development cues. While 12-OH-JA-Ile can induce the interaction between COI1 and JAZ proteins, its effect can differ from that of JA-Ile, suggesting it may activate a specific subset of responses.^{[4][18]}
- **COI1-JAZ-Independent Signaling:** This pathway is exemplified by the induction of leaf closure in *Samanea saman*.^{[1][9]} In this system, 12-OH-JA glucoside acts as a potent signaling molecule, while JA and JA-Ile are inactive.^{[1][3][9][10][13]} This demonstrates the existence of a separate perception and signal transduction mechanism for 12-hydroxyjasmonates, which does not rely on the COI1-JAZ module.^{[1][9][14]} This pathway is thought to involve rapid ion fluxes, such as potassium, across cell membranes.^{[9][13]}



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Caption: COI1-dependent and -independent signaling by jasmonates.

Quantitative Data

Quantitative analysis has been crucial for understanding the dynamics of 12-OH-JA in plants. Below are tables summarizing key quantitative findings from the literature.

Table 1: Endogenous Levels of Jasmonates in Tomato Leaves After Wounding

Compound	Unwounded (pmol/g FW)	40 min After Wounding (pmol/g FW)	Fold Increase
Jasmonic Acid (JA)	230	4370	19.0
JA-Isoleucine (JA-Ile)	95	3325	35.0
12-OH-JA	~300	~1800	6.0

Data adapted from studies on wild-type tomato plants.[\[2\]](#)

Table 2: Kinetic Parameters of Arabidopsis AtST2a Sulfotransferase

Substrate	K _m (μM)
11-hydroxyjasmonate	50
12-hydroxyjasmonate	10

Data from biochemical characterization of the recombinant AtST2a protein, which sulfonates hydroxyjasmonates.[\[7\]](#)

Experimental Protocols

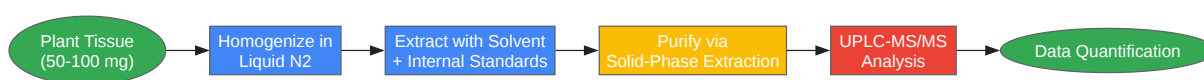
The study of 12-OH-JA relies on precise methodologies for its extraction, quantification, and functional characterization.

Extraction and Quantification via UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the standard for accurately quantifying phytohormones like 12-OH-JA from plant tissues.[19][20]

Protocol Outline:

- **Sample Preparation:** Flash-freeze plant tissue (typically 50-100 mg) in liquid nitrogen and grind to a fine powder.
- **Extraction:** Extract the homogenized tissue with a solvent, often acidic methanol or an acetone/water/acetic acid mixture, containing deuterated internal standards (e.g., [$^2\text{H}_6$]JA) for accurate quantification.[20]
- **Purification:** Centrifuge the extract to pellet debris. The supernatant is then purified, typically using solid-phase extraction (SPE) with a mixed-mode or reverse-phase cartridge to remove interfering compounds.
- **UPLC Separation:** Inject the purified extract onto a reverse-phase UPLC column (e.g., C18). Separation is achieved using a gradient of two mobile phases, such as water with 0.1% formic acid (Eluent A) and acetonitrile with 0.1% formic acid (Eluent B).[20]
- **MS/MS Detection:** The eluate from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. The mass spectrometer is set to multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 12-OH-JA and its internal standard are monitored for high selectivity and sensitivity.



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Caption: General workflow for **12-hydroxyjasmonic acid** quantification.

Potato Stolon Tuberization Bioassay

This bioassay was fundamental to the initial discovery of tuberonic acid and is still used to assess tuber-inducing activity.[\[21\]](#)[\[22\]](#)

Protocol Outline:

- **Explant Preparation:** Single-node stem segments are excised from sterile, in vitro-grown potato plantlets.
- **Culture Conditions:** The segments are placed on a nutrient medium (e.g., Murashige and Skoog) in petri dishes or culture vessels. The medium is supplemented with a high concentration of sucrose (e.g., 8%) to promote tuberization.
- **Treatment:** The compound to be tested (e.g., 12-OH-JA) is added to the culture medium at various concentrations. A control group without the test compound is included.
- **Incubation:** Cultures are maintained in the dark at a controlled temperature (e.g., 20°C) for several weeks.
- **Assessment:** The number of explants forming microtubers, the number of tubers per explant, and the fresh weight of the tubers are recorded and compared between treatments and the control.[\[22\]](#)

Conclusion

The journey of **12-hydroxyjasmonic acid** from being classified as a simple breakdown product to its recognition as a specific signaling molecule highlights the complexity of phytohormone networks. Its discovery was a landmark in understanding the chemical regulation of plant development, particularly tuberization. Subsequent research has established its role in diverse processes through both canonical and novel signaling pathways. For researchers in plant science and drug development, 12-OH-JA and its associated pathways present intriguing targets for modulating plant growth, defense, and the production of valuable secondary metabolites. Continued investigation into its unique receptors and downstream signaling components will undoubtedly uncover further intricacies of plant life.

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